2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE
Description
Properties
IUPAC Name |
2-[2-(2-fluorophenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-9-8-12(17)16-13(15-9)19-7-6-18-11-5-3-2-4-10(11)14/h2-5,8H,6-7H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATPXPJXKUZIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCOC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Effects
Base Selection
| Base | Yield (%) | Purity (%) |
|---|---|---|
| K2CO3 | 58 | 95 |
| Cs2CO3 | 62 | 97 |
| Et3N | 28 | 82 |
Temperature Control
Characterization and Analytical Data
Spectroscopic validation :
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NMR (400 MHz, CDCl3) : δ 11.2 (s, 1H, NH), 7.4–6.8 (m, 4H, Ar-H), 4.3 (t, J=6.4 Hz, 2H, OCH2), 3.6 (t, J=6.4 Hz, 2H, SCH2), 2.5 (s, 3H, CH3).
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NMR : δ 165.8 (C=O), 157.3 (d, J=245 Hz, C-F), 152.1 (C-2), 124.9–115.2 (aromatic carbons), 35.6 (SCH2), 24.1 (CH3).
Challenges and Mitigation Strategies
-
Thiol Oxidation :
-
Regioselectivity in Alkylation :
-
Purification Difficulties :
Scale-Up Considerations
Pilot-scale protocol (50 g batch) :
-
Dihydropyrimidinone core synthesis: 72 hours (including cooling cycles).
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Alkylation step: 12 hours with continuous monitoring via in-situ IR (disappearance of S-H stretch at 2550 cm⁻¹).
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Crystallization: Use ethanol/water (4:1) for >99% purity.
| Parameter | Lab Scale (5 g) | Pilot Scale (50 g) |
|---|---|---|
| Yield | 58% | 52% |
| Purity | 98.2% | 99.1% |
| Cycle Time | 24 hours | 84 hours |
Recent Advancements (Post-2023)
Scientific Research Applications
2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison with two relevant analogs:
Comparison with 3-ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
Structural Features :
- Core: Thieno[3,2-d]pyrimidin-4-one (a fused thiophene-pyrimidine system) vs. dihydropyrimidin-4-one.
- Substituents :
- A benzoxazine-linked 2-oxoethyl group at the sulfanyl position.
- Ethyl group at position 3.
- Molecular Formula : C₁₉H₁₉N₃O₃S₂ vs. C₁₄H₁₄FN₂O₃S (estimated for the target compound).
- Molecular Weight : 401.5 g/mol vs. ~324.4 g/mol (estimated).
Key Differences :
- The benzoxazine substituent may improve solubility due to its oxygen-rich heterocycle, whereas the 2-fluorophenoxy group in the target compound could increase lipophilicity.
- The ethyl group in the analog may sterically hinder interactions with target proteins compared to the smaller methyl group in the target compound .
Comparison with Patent Compounds from EP 4 374 877 A2
The patent describes compounds like 6-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide, which share fluorinated aromatic systems but differ significantly in core structure and substituents:
| Feature | Target Compound | Patent Compound Example |
|---|---|---|
| Core | 1,4-Dihydropyrimidin-4-one | Diazaspiro[3.5]nonene |
| Fluorination | Single fluorine (2-fluorophenoxy) | Multiple fluorines (difluorophenyl, trifluoromethyl) |
| Sulfur Content | Sulfanyl group | Absent |
| Key Substituents | Methyl, 2-fluorophenoxyethyl | Morpholine, carboxamide, trifluoromethylpyrimidine |
Implications :
- The patent compounds prioritize polyfluorination and spirocyclic cores, which may enhance metabolic stability and target binding. In contrast, the target compound’s sulfur-containing side chain could facilitate redox interactions or metal coordination.
- The absence of a sulfanyl group in the patent compounds suggests divergent therapeutic targets or mechanisms .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one | 1,4-Dihydropyrimidin-4-one | C₁₄H₁₄FN₂O₃S | ~324.4 | 6-methyl, 2-(2-fluorophenoxy)ethylsulfanyl |
| 3-ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one | Thieno[3,2-d]pyrimidin-4-one | C₁₉H₁₉N₃O₃S₂ | 401.5 | 3-ethyl, benzoxazine-linked 2-oxoethylsulfanyl |
| Patent compound (EP 4 374 877 A2) | Diazaspiro[3.5]nonene | C₃₀H₂₈F₅N₅O₄ | ~641.6 | Difluorophenyl, morpholinoethoxy, trifluoromethylpyrimidine, carboxamide |
Research Implications and Limitations
- Methodological Context : Programs like SHELXL and ORTEP-3 (evidenced in structural studies) could elucidate its crystallographic properties, aiding in structure-activity relationship (SAR) studies .
- Limitations : Absence of experimental data (e.g., bioactivity, solubility) restricts definitive conclusions about its pharmacological profile.
Biological Activity
The compound 2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one is a member of the dihydropyrimidine class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H14FNO2S
- Molecular Weight : 273.32 g/mol
This compound features a dihydropyrimidinone core with a sulfanyl group and a fluorophenoxy substituent, which are critical for its biological activity.
Antitumor Activity
Research has indicated that compounds structurally related to dihydropyrimidines exhibit significant antitumor properties. For example, studies have shown that derivatives with similar scaffolds can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Many dihydropyrimidine derivatives induce cell cycle arrest in the S-phase, leading to apoptosis in cancer cells. This mechanism has been observed in various cell lines such as HepG2 (liver carcinoma) and A549 (lung adenocarcinoma) .
- Inhibition of Farnesyltransferase : Some studies suggest that these compounds may act as farnesyltransferase inhibitors, which are crucial in the post-translational modification of proteins involved in cancer signaling pathways. This inhibition can lead to reduced tumor growth and increased apoptosis .
- Cytotoxicity Studies : In vitro assays have demonstrated that related compounds exhibit IC50 values ranging from 6.92 μM to 8.99 μM against various cancer cell lines, indicating potent cytotoxic effects .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity associated with fluorophenoxy derivatives. For instance, compounds similar to this compound have been screened for their efficacy in models of seizure activity:
- Mechanism of Action : The anticonvulsant effects are believed to be mediated through interactions with benzodiazepine receptors and potentially other unknown mechanisms .
Case Study 1: Antitumor Efficacy
A study investigating the antitumor efficacy of related dihydropyrimidine compounds found that treatment with these agents led to significant reductions in tumor size in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 6.92 | Farnesyltransferase inhibition |
| Compound B | A549 | 8.99 | S-phase arrest |
Case Study 2: Anticonvulsant Screening
In another study focused on anticonvulsant activity, several fluorophenoxy derivatives were evaluated using the pentylenetetrazole (PTZ) model. The results indicated that specific substitutions significantly enhanced anticonvulsant efficacy.
| Compound | Model Used | Efficacy (%) |
|---|---|---|
| Compound C | PTZ | 85 |
| Compound D | MES | 78 |
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrimidinone core via cyclization of thiourea derivatives with β-ketoesters under acidic conditions.
- Step 2 : Introduction of the 2-(2-fluorophenoxy)ethylsulfanyl group via nucleophilic substitution or thiol-ene coupling. Key intermediates include 6-methyl-2-thiouracil and 2-(2-fluorophenoxy)ethyl bromide .
- Optimization : Reaction conditions (e.g., solvent polarity, temperature) must be tailored to minimize side products like disulfide formation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrimidinone ring and fluorophenoxy substitution. The sulfanyl group’s proton environment is diagnostic in DMSO-d6 .
- X-ray Crystallography : SHELXL software (via SHELX suite) refines crystal structures to resolve ambiguities in stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for fluorine isotopic patterns .
Q. How does the fluorophenoxy group influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : The fluorine atom increases logP, enhancing membrane permeability (measured via octanol-water partitioning) .
- Metabolic Stability : Fluorine reduces oxidative metabolism in liver microsomes, as shown in comparative studies with non-fluorinated analogs .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., kinases) or receptors. The sulfanyl group’s orientation in the binding pocket is critical for hydrogen bonding .
- QSAR Studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., fluorine position) with inhibitory potency, using datasets from fluorinated pyrimidinone analogs .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control for variables like cell line viability (e.g., MTT vs. ATP-based assays) and compound solubility (DMSO concentration ≤0.1%) .
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .
Q. What in vitro/in vivo models evaluate the compound’s pharmacokinetic profile?
- Methodological Answer :
- In Vitro : Liver microsomal stability assays (human/rodent) quantify metabolic half-life. CYP450 inhibition screens assess drug-drug interaction risks .
- In Vivo : Rodent models with LC-MS/MS plasma analysis determine bioavailability. Fluorine’s impact on CNS penetration is tested via brain-to-plasma ratio measurements .
Q. How does the sulfanyl group participate in redox reactions under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
